molecular formula C16H21FN2 B5791510 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B5791510
M. Wt: 260.35 g/mol
InChI Key: TZAYJUOYUXAKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1(3,7)]decane, 2-bromo-: This compound shares a similar tricyclic structure but differs in its functional groups.

    Indole derivatives: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is unique due to its specific tricyclic framework and the presence of fluorine and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAYJUOYUXAKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326932
Record name 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

585552-42-7
Record name 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.